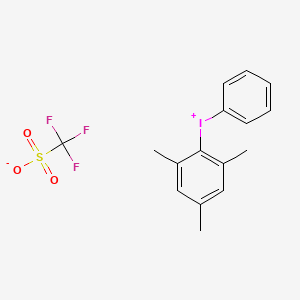

Mesityl(phenyl)iodonium trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El trifluorometanosulfonato de mesitilo(fenil)yodo es un compuesto organoyodado con la fórmula molecular C16H16F3IO3S. Es conocido por su utilidad en diversas reacciones químicas, particularmente en la síntesis orgánica. El compuesto se caracteriza por la presencia de un grupo mesitilo (2,4,6-trimetilfenil) y un grupo fenil unidos a un átomo de yodo, que a su vez está enlazado a un grupo trifluorometanosulfonato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del trifluorometanosulfonato de mesitilo(fenil)yodo suele implicar la reacción del yoduro de mesitilo con el yoduro de fenilo en presencia de un agente oxidante adecuado. Un método común incluye el uso de trifluorometanosulfonato de plata como reactivo. La reacción se suele llevar a cabo en condiciones anhidras para evitar la hidrólisis del producto.

Métodos de producción industrial

Los métodos de producción industrial del trifluorometanosulfonato de mesitilo(fenil)yodo son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y la elección del disolvente, para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El trifluorometanosulfonato de mesitilo(fenil)yodo experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde el átomo de yodo es reemplazado por otros nucleófilos.

Oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con trifluorometanosulfonato de mesitilo(fenil)yodo incluyen nucleófilos como aminas, alcoholes y tioles. Las reacciones se llevan a cabo típicamente en disolventes polares como acetonitrilo o diclorometano a temperaturas suaves o moderadas.

Productos principales

Los productos principales formados a partir de reacciones que involucran trifluorometanosulfonato de mesitilo(fenil)yodo dependen de la naturaleza del nucleófilo. Por ejemplo, la reacción con una amina produciría una amina sustituida con iodonios, mientras que la reacción con un alcohol produciría un éter sustituido con iodonios.

Aplicaciones Científicas De Investigación

El trifluorometanosulfonato de mesitilo(fenil)yodo tiene una amplia gama de aplicaciones en la investigación científica:

Biología: El compuesto se puede utilizar en la síntesis de moléculas biológicamente activas, incluidos los fármacos.

Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo por el cual el trifluorometanosulfonato de mesitilo(fenil)yodo ejerce sus efectos implica la transferencia del grupo iodonios a un sustrato. Este proceso suele producirse a través de un ataque nucleófilo en el átomo de yodo, lo que lleva a la formación de un nuevo enlace carbono-yodo. El grupo trifluorometanosulfonato actúa como grupo saliente, facilitando la reacción.

Comparación Con Compuestos Similares

Compuestos similares

Trifluorometanosulfonato de mesitilo(3-(trifluorometil)fenil)yodo: Similar en estructura, pero con un grupo trifluorometil en el anillo fenilo.

Trifluorometanosulfonato de fenil(2,4,6-trimetilfenil)yodo: Otro compuesto estrechamente relacionado con ligeras variaciones en los sustituyentes.

Singularidad

El trifluorometanosulfonato de mesitilo(fenil)yodo es único debido a su combinación específica de grupos mesitilo y fenil, que proporcionan reactividad y selectividad distintas en reacciones químicas. Su capacidad de actuar como un reactivo versátil en la síntesis orgánica lo hace valioso para diversas aplicaciones en investigación e industria.

Propiedades

Fórmula molecular |

C16H16F3IO3S |

|---|---|

Peso molecular |

472.3 g/mol |

Nombre IUPAC |

phenyl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C15H16I.CHF3O3S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |

Clave InChI |

WHKHDUDQHGBGKS-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.